molecular formula C16H21N2O3P B14712244 Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester CAS No. 21081-98-1

Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester

Cat. No.: B14712244
CAS No.: 21081-98-1
M. Wt: 320.32 g/mol
InChI Key: QLYYJPOTHLWBGQ-UHFFFAOYSA-N
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Description

Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable precursor containing the [(phenylamino)-2-pyridinylmethyl] group. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonic acid ester . The reaction conditions often include the use of a solvent such as acetonitrile or toluene and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of phosphonic acid esters generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the McKenna procedure, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis, is also employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, which can be further utilized in different applications .

Scientific Research Applications

Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site. Additionally, its ability to form hydrogen bonds and coordinate with metal ions contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a phosphonic acid ester group with a [(phenylamino)-2-pyridinylmethyl] moiety makes it a versatile compound in various research and industrial contexts.

Properties

CAS No.

21081-98-1

Molecular Formula

C16H21N2O3P

Molecular Weight

320.32 g/mol

IUPAC Name

N-[diethoxyphosphoryl(pyridin-2-yl)methyl]aniline

InChI

InChI=1S/C16H21N2O3P/c1-3-20-22(19,21-4-2)16(15-12-8-9-13-17-15)18-14-10-6-5-7-11-14/h5-13,16,18H,3-4H2,1-2H3

InChI Key

QLYYJPOTHLWBGQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=N1)NC2=CC=CC=C2)OCC

Origin of Product

United States

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